molecular formula C22H26FN3O4 B2475087 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941871-38-1

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2475087
CAS No.: 941871-38-1
M. Wt: 415.465
InChI Key: AOVYMTLEERUYFL-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a fluorophenyl group, a morpholinoethyl group, and a methoxybenzyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the morpholinoethyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the 2-(4-fluorophenyl)-2-morpholinoethanol intermediate.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

    Final coupling: The oxalyl chloride derivative is coupled with 2-methoxybenzylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(2-(4-bromophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(2-(4-methylphenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide

Uniqueness

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-20-5-3-2-4-17(20)14-24-21(27)22(28)25-15-19(26-10-12-30-13-11-26)16-6-8-18(23)9-7-16/h2-9,19H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVYMTLEERUYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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